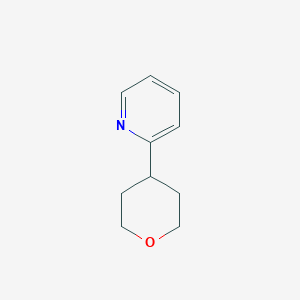

2-(Oxan-4-yl)pyridine

Description

BenchChem offers high-quality 2-(Oxan-4-yl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Oxan-4-yl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(oxan-4-yl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-2-6-11-10(3-1)9-4-7-12-8-5-9/h1-3,6,9H,4-5,7-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVBHDYYQFLIXRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(Tetrahydro-2H-pyran-4-yl)pyridine: Synthesis, Characterization, and Medicinal Chemistry Applications

Foreword: Navigating the Landscape of Novel Chemical Entities

In the realm of drug discovery and development, the exploration of novel chemical matter is the cornerstone of innovation. The molecule at the heart of this guide, 2-(Tetrahydro-2H-pyran-4-yl)pyridine, represents a fascinating conjunction of two privileged heterocyclic scaffolds: the pyridine ring, a ubiquitous element in a multitude of pharmaceuticals, and the tetrahydropyran (THP) moiety, a key structural motif known to enhance physicochemical properties. While a dedicated CAS number for this specific isomer is not readily found in major chemical databases, its structural congeners, the 3- and 4-substituted isomers, are well-documented. This guide, therefore, serves as a comprehensive technical treatise, providing a robust framework for its synthesis, characterization, and potential applications, grounded in established chemical principles and data from closely related structures.

Compound Identification and Physicochemical Properties

While a specific CAS number for 2-(Tetrahydro-2H-pyran-4-yl)pyridine is not publicly indexed, its unambiguous IUPAC name and molecular structure define it as a unique chemical entity.

Table 1: Predicted Physicochemical Properties of 2-(Tetrahydro-2H-pyran-4-yl)pyridine

| Property | Predicted Value | Rationale and Supporting Data |

| Molecular Formula | C₁₀H₁₃NO | Based on structural composition. |

| Molecular Weight | 163.22 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to pale yellow liquid or low melting solid | By analogy to related pyridine and THP derivatives. |

| Boiling Point | ~250-265 °C | Extrapolated from data for 4-(tetrahydro-2H-pyran-4-yl)pyridine (Boiling Point: 257-266 °C)[1]. The 2-substituted isomer may exhibit slightly different intermolecular forces. |

| Solubility | Soluble in water and common organic solvents (e.g., ethanol, methanol, dichloromethane) | The pyridine nitrogen and the ether oxygen of the THP ring can act as hydrogen bond acceptors, imparting water solubility. The overall nonpolar character suggests solubility in organic solvents. |

| pKa (of the pyridinium ion) | ~5.0 - 5.5 | The basicity of the pyridine nitrogen is expected to be slightly influenced by the electron-donating alkyl substituent at the 2-position, making it comparable to or slightly more basic than pyridine itself (pKa ≈ 5.2). |

| LogP | ~1.5 - 2.0 | Estimated based on the lipophilicity of the pyridine and THP rings. The 4-isomer has a reported LogKow of 1.44[1]. |

Strategic Synthesis of 2-(Tetrahydro-2H-pyran-4-yl)pyridine

The synthesis of 2-(tetrahydro-2H-pyran-4-yl)pyridine can be approached through several convergent strategies that form the critical carbon-carbon bond between the pyridine and tetrahydropyran rings. The choice of synthetic route will depend on the availability of starting materials, desired scale, and stereochemical considerations.

Cross-Coupling Strategies

A highly versatile approach involves the cross-coupling of a functionalized pyridine with a suitable tetrahydropyran derivative.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes a plausible Suzuki-Miyaura coupling reaction, a robust and widely used method for C-C bond formation.

Step 1: Preparation of Tetrahydro-2H-pyran-4-ylboronic acid pinacol ester.

-

To a solution of 4-bromotetrahydro-2H-pyran in anhydrous 1,4-dioxane, add bis(pinacolato)diboron, potassium acetate, and a palladium catalyst such as Pd(dppf)Cl₂.

-

Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) and heat to reflux for 12-24 hours, monitoring the reaction progress by GC-MS or TLC.

-

Upon completion, cool the reaction mixture, filter through a pad of celite, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired boronic ester.

Step 2: Coupling with 2-Halopyridine.

-

In a reaction vessel, combine 2-chloropyridine or 2-bromopyridine, the synthesized tetrahydro-2H-pyran-4-ylboronic acid pinacol ester, a suitable base (e.g., K₂CO₃ or Cs₂CO₃), and a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) in a mixture of toluene and water.

-

De-gas the mixture and heat to reflux under an inert atmosphere for 8-16 hours.

-

Monitor the reaction for the consumption of starting materials.

-

After cooling, separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the residue by column chromatography to obtain 2-(tetrahydro-2H-pyran-4-yl)pyridine.

Caption: Suzuki-Miyaura cross-coupling approach.

Grignard and Organolithium Reactions

An alternative strategy involves the reaction of a pyridyl organometallic reagent with a tetrahydropyran electrophile.

Protocol 2: Grignard Reaction with Tetrahydro-4H-pyran-4-one

Step 1: Formation of 2-Pyridylmagnesium Bromide.

-

Activate magnesium turnings in anhydrous THF under an inert atmosphere.

-

Add a solution of 2-bromopyridine in anhydrous THF dropwise to the magnesium suspension. The reaction is exothermic and may require initial heating to initiate.

-

Maintain a gentle reflux until all the magnesium has been consumed.

Step 2: Reaction with Tetrahydro-4H-pyran-4-one.

-

Cool the freshly prepared Grignard reagent to 0 °C.

-

Add a solution of tetrahydro-4H-pyran-4-one in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic extracts, wash with brine, dry, and concentrate.

-

The resulting tertiary alcohol, 4-(pyridin-2-yl)tetrahydro-2H-pyran-4-ol, is then subjected to dehydration and reduction.

Step 3: Dehydration and Reduction.

-

Dehydrate the alcohol using a strong acid catalyst (e.g., H₂SO₄ or TsOH) with azeotropic removal of water to form the corresponding alkene.

-

Reduce the double bond via catalytic hydrogenation (e.g., H₂ over Pd/C) to yield the final product.

Caption: Grignard reaction and subsequent transformations.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized 2-(tetrahydro-2H-pyran-4-yl)pyridine.

Table 2: Expected Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - Pyridine Protons: Four distinct signals in the aromatic region (~7.0-8.6 ppm), with characteristic coupling patterns for a 2-substituted pyridine. - THP Protons: A series of multiplets in the aliphatic region (~1.5-4.1 ppm). The proton at the point of attachment to the pyridine ring will likely be a multiplet. Protons adjacent to the oxygen will be downfield. |

| ¹³C NMR | - Pyridine Carbons: Five signals in the aromatic region (~120-160 ppm). The carbon bearing the THP group will be significantly shifted. - THP Carbons: Four signals in the aliphatic region (~25-70 ppm). The carbon attached to the pyridine ring and the carbons adjacent to the oxygen will be deshielded. |

| IR Spectroscopy | - C-H stretching (aromatic): Peaks above 3000 cm⁻¹. - C-H stretching (aliphatic): Peaks below 3000 cm⁻¹. - C=C and C=N stretching (pyridine ring): Characteristic absorptions in the 1400-1600 cm⁻¹ region. - C-O-C stretching (THP ether): A strong absorption around 1100 cm⁻¹. |

| Mass Spectrometry (EI) | - Molecular Ion (M⁺): A prominent peak at m/z = 163. - Fragmentation Pattern: Expect fragmentation of the THP ring and loss of fragments such as C₂H₄O. |

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of the 2-(tetrahydro-2H-pyran-4-yl)pyridine scaffold into drug candidates can be a strategic move to modulate their pharmacological and pharmacokinetic profiles.

-

Scaffold Hopping and Bioisosteric Replacement: This moiety can serve as a bioisostere for other cyclic systems, potentially improving properties such as metabolic stability and solubility.

-

Modulation of Physicochemical Properties: The THP group is known to decrease lipophilicity and improve aqueous solubility, which can be beneficial for oral bioavailability.[2]

-

Exploration of New Chemical Space: As a less common isomer, it offers the potential to access novel intellectual property and to explore interactions with biological targets that may not be accessible to the more common 3- and 4-isomers.

-

Privileged Structures in Drug Design: Both pyridine and tetrahydropyran are considered privileged structures in medicinal chemistry, appearing in numerous FDA-approved drugs.[3] Their combination in this specific arrangement could lead to compounds with a wide range of biological activities, including but not limited to kinase inhibitors, GPCR modulators, and CNS-active agents. For instance, pyridine derivatives are known to exhibit anticancer, antimicrobial, and anti-inflammatory properties.

Caption: Medicinal chemistry relevance of the scaffold.

Safety and Handling

Given the absence of a specific safety data sheet for 2-(tetrahydro-2H-pyran-4-yl)pyridine, a conservative approach to handling should be adopted based on the known hazards of its constituent moieties.

-

General Hazards: Assumed to be harmful if swallowed, in contact with skin, or if inhaled, by analogy to pyridine. May cause skin and eye irritation.

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).

-

Eye Protection: Use chemical safety goggles or a face shield.

-

Skin and Body Protection: Wear a lab coat and ensure exposed skin is covered.

-

-

Handling and Storage:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Store in a tightly sealed container in a cool, dry place away from oxidizing agents and strong acids.

-

-

First Aid Measures:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

If inhaled: Move the person to fresh air and keep comfortable for breathing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

-

Conclusion

2-(Tetrahydro-2H-pyran-4-yl)pyridine stands as a promising yet underexplored scaffold for the development of new chemical entities with potential therapeutic applications. This guide has provided a comprehensive overview of its predicted properties, plausible synthetic strategies, and analytical characterization methods. By leveraging the principles of modern synthetic and medicinal chemistry, researchers can unlock the potential of this molecule and its derivatives in the ongoing quest for novel and effective medicines.

References

-

Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. (n.d.). Royal Society of Chemistry. [Link]

-

Abaee, M. S., Afshinpoor, L., & Mojtahedi, M. M. (2025). Synthesis of Novel Derivatives of Dissymmetric Bisarylidene of Tetrahydro-4H-pyran-4-one. Current Organic Chemistry, 29(17), 1352-1358. [Link]

-

Synthesis of tetrahydropyridine derivatives through a modular assembly reaction using 3,4-dihydropyran as dual substrate and template. (2014). PubMed. [Link]

-

4-(tetrahydro-2h-pyran-4-yl)pyridine Properties. (2025). EPA. [Link]

-

Synthesis and in vitro anticancer evaluation of novel pyridine derivatives bearing tetrahydronaphthalene scaffold. (2019). Arkivoc. [Link]

-

Synthesis of 2,3,4,6-Tetrasubstituted Pyridines as Precursors to Bicycles and Polycycles. (n.d.). Journal of Chemical Research, Synopses (RSC Publishing). [Link]

-

A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (n.d.). RSC Publishing. [Link]

-

Sahu, D., Sreekanth, P., et al. (2024). Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. European Journal of Medicinal Chemistry. [Link]

-

Kumar, R., et al. (2024). Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. Indian Journal of Pharmaceutical Sciences, 86(4), 1187-1198. [Link]

-

4-(tetrahydro-2h-pyran-4-yl)pyridine - Related Substances. (2025). EPA. [Link]

Sources

- 1. CompTox Chemicals Dashboard [comptox.epa.gov]

- 2. Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method_Chemicalbook [chemicalbook.com]

- 3. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

Navigating Chemical Space: A Technical Guide to Bioisosteres of the Cyclohexyl Group

Foreword

In the intricate landscape of medicinal chemistry, the cyclohexyl moiety stands as a ubiquitous and valuable scaffold.[1] Its rigid, three-dimensional structure has been instrumental in the design of numerous approved therapeutics, offering a lipophilic handle that can effectively probe deep hydrophobic pockets within biological targets.[1] However, the very properties that make it attractive—its lipophilicity and its saturated hydrocarbon framework—also present significant challenges in drug development, primarily poor metabolic stability and low aqueous solubility.[2][3][4]

This guide serves as an in-depth exploration of bioisosteric replacement strategies for the cyclohexyl group. It is designed for researchers, scientists, and drug development professionals who seek to mitigate the liabilities of this common structural motif while preserving or enhancing pharmacological activity. We will move beyond a simple catalog of replacements to delve into the causal reasoning behind experimental choices, offering field-proven insights into how strategic modifications can transform a problematic lead compound into a viable drug candidate. Our narrative is grounded in the principles of enhancing molecular properties by navigating the vast chemical space beyond this traditional aliphatic ring.

The Cyclohexyl Group: A Double-Edged Sword in Drug Design

The cyclohexyl ring is a stalwart in the medicinal chemist's toolbox for several compelling reasons. As a saturated carbocycle, it confers a high fraction of sp3-hybridized carbons (Fsp3), a property increasingly correlated with higher success rates in clinical trials.[5] Its well-defined chair conformation provides a rigid scaffold that can reduce the entropic penalty upon binding to a target protein, potentially leading to higher affinity.[1] This three-dimensional character allows for more extensive and specific contact points with a protein compared to its flat aromatic bioisostere, the phenyl ring.[1][5]

However, the cyclohexyl group is not without its Achilles' heel. Its two primary liabilities are:

-

Metabolic Instability: Unsubstituted cyclohexyl rings are prime targets for oxidative metabolism by cytochrome P450 (CYP) enzymes. Oxidation frequently occurs at the 4-position, creating a metabolic "soft spot" that can lead to rapid clearance and poor pharmacokinetic profiles.[2][3]

-

High Lipophilicity: The purely hydrocarbon nature of the ring significantly increases the lipophilicity (high LogP) of a molecule. This can result in poor aqueous solubility, non-specific binding, and potential hERG toxicity, all of which are major hurdles in drug development.[4]

The decision to replace a cyclohexyl group is therefore driven by the need to overcome these challenges, transforming a potent but flawed molecule into a developable drug.

A Compendium of Bioisosteric Solutions

Bioisosterism is the strategy of exchanging one functional group for another while retaining the intended biological activity.[6] This approach allows for the fine-tuning of a molecule's physicochemical properties. For the cyclohexyl group, replacements can be broadly categorized into those that modulate polarity, enhance metabolic stability, or alter the three-dimensional shape.

Saturated Heterocycles: Dialing in Polarity

The most direct strategy to reduce lipophilicity and introduce favorable interactions is the incorporation of heteroatoms.

-

Piperidine, Tetrahydropyran (THP), and Morpholine: Replacing a -CH2- unit of the cyclohexane with N-H (piperidine), O (THP), or both (morpholine) is a classical and highly effective tactic. These substitutions lower the LogP, can introduce hydrogen bond donor/acceptor capabilities, and may improve aqueous solubility.[4] A morpholine ring is particularly adept at blocking the metabolic soft spot at the 4-position of a cyclohexane.[2][3] In a program to develop a selective SETD2 inhibitor, replacing a phenyl ring (often interchangeable with cyclohexyl) with a cis-cyclohexane moiety, and subsequently a piperidine, led to significant improvements in clearance and oral bioavailability.[4]

Fluorinated Cyclohexanes: Blocking Metabolic Attack

Fluorine is a unique bioisostere for hydrogen. Its small size and high electronegativity allow it to block sites of metabolism without a significant steric penalty.

-

Strategic Fluorination: The carbon-fluorine bond is exceptionally strong and resistant to CYP-mediated oxidation.[2] Placing one or more fluorine atoms on the cyclohexyl ring, particularly at the 4-position, can effectively "shield" it from metabolic attack. Furthermore, strategic multifluorination, such as in the all-cis tetrafluorocyclohexyl ring, creates a "Janus face" molecule with distinct polar (C-H) and non-polar (C-F) surfaces, which can surprisingly increase polarity and water association.[7]

Strained and Bridged Rings: Embracing Three-Dimensionality

To improve upon the properties of cyclohexane while retaining or enhancing its three-dimensional character, medicinal chemists increasingly turn to rigid, saturated polycyclic scaffolds. These "3D fragments" offer precise exit vectors for substituents, improved metabolic stability, and often better solubility profiles than their monocyclic counterparts.[8]

-

Bicyclo[1.1.1]pentane (BCP): While often considered a para-substituted phenyl ring bioisostere, BCP is also an excellent replacement for a 1,4-disubstituted cyclohexane. Its rigid, rod-like structure provides a linear arrangement of substituents while dramatically improving aqueous solubility and metabolic stability.[8]

-

Bicyclo[3.1.0]hexane: This scaffold acts as a conformationally constrained analog of cyclohexane, effectively locking it into a "boat" conformation.[9] This pre-organization can lead to tighter binding to the target protein without an increase in molecular weight and can confer resistance to metabolism.[9]

-

Cubanes and Ladderanes: These aesthetically and synthetically intriguing molecules represent the pinnacle of rigid, 3D scaffolds. They serve as non-classical bioisosteres that can mimic the spatial arrangement of substituents on a cyclohexane or phenyl ring while offering vastly different physicochemical properties, including enhanced solubility and metabolic stability.[2][10][11]

Data-Driven Comparison of Cyclohexyl Bioisosteres

The selection of an appropriate bioisostere is a data-driven process. The following table summarizes the key physicochemical properties of common replacements, providing a framework for rational selection.

| Moiety | Typical cLogP Change (vs. Cyclohexyl) | Fsp3 | Key Advantages | Key Considerations |

| Cyclohexyl (Reference) | 0 | 1.00 | High 3D character, fills hydrophobic space. | Poor metabolic stability, high lipophilicity. |

| Piperidine | Decrease | 1.00 | Improves solubility, adds H-bond donor/acceptor, basic handle. | pKa modulation, potential for new off-target effects. |

| Tetrahydropyran | Decrease | 1.00 | Improves solubility, adds H-bond acceptor. | Chemically stable, generally well-tolerated. |

| 4,4-Difluorocyclohexyl | Neutral to Slight Increase | 1.00 | Blocks metabolism at the 4-position. | Can increase lipophilicity, synthetic complexity. |

| Bicyclo[1.1.1]pentane | Decrease | 1.00 | Excellent metabolic stability and solubility, rigid scaffold. | Different exit vectors, synthetic accessibility. |

| Bicyclo[3.1.0]hexane | Neutral to Slight Increase | 1.00 | Conformationally locked, may improve affinity, metabolically robust. | Modest increase in lipophilicity.[9] |

Experimental Validation: A Self-Validating Protocol

Once a set of potential bioisosteres has been designed and synthesized, a rigorous and systematic evaluation is required to confirm that the desired improvements have been achieved without compromising potency.

Step-by-Step Evaluation Workflow

-

Synthesis of Analogs: Prepare a small series of compounds where the cyclohexyl group is replaced by the selected bioisosteres.

-

In Vitro Pharmacological Assessment:

-

Objective: Confirm that biological activity is retained or improved.

-

Protocol: Determine the potency (IC50, EC50, or Ki) of each new analog in a relevant biochemical or cell-based assay. A significant loss of potency (>10-fold) may indicate that the cyclohexyl group was making critical, specific contacts that the bioisostere cannot replicate.

-

-

Physicochemical Property Measurement:

-

Objective: Quantify changes in lipophilicity and solubility.

-

Protocol (Lipophilicity): Measure the distribution coefficient (LogD) at a physiological pH (e.g., 7.4) using an HPLC-based or shake-flask method. This provides a more accurate measure of lipophilicity for ionizable compounds than calculated LogP.

-

Protocol (Solubility): Determine the thermodynamic aqueous solubility using the shake-flask method with subsequent quantification by LC-MS. This is the gold standard for assessing a compound's intrinsic solubility.

-

-

In Vitro ADME Assessment:

-

Objective: Directly measure the impact on metabolic stability.

-

Protocol (Metabolic Stability): Incubate the test compounds with liver microsomes (human, rat) in the presence of NADPH. The rate of disappearance of the parent compound is monitored over time by LC-MS/MS to determine the in vitro half-life (t½) and intrinsic clearance (CLint). A significant increase in half-life compared to the cyclohexyl-containing parent compound validates the strategy of blocking metabolic soft spots.

-

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. Stacking with No Planarity? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fiveable.me [fiveable.me]

- 7. Metabolism and hydrophilicity of the polarised ‘Janus face’ all- cis tetrafluorocyclohexyl ring, a candidate motif for drug discovery - Chemical Science (RSC Publishing) DOI:10.1039/C8SC00299A [pubs.rsc.org]

- 8. Three-dimensional saturated C(sp3)-rich bioisosteres for benzene - PMC [pmc.ncbi.nlm.nih.gov]

- 9. img01.pharmablock.com [img01.pharmablock.com]

- 10. researchgate.net [researchgate.net]

- 11. [2]-Ladderanes as isosteres for meta-substituted aromatic rings and rigidified cyclohexanes - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility Profile of Pyridine-Tetrahydropyran Scaffolds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine-tetrahydropyran (Py-THP) scaffold is a privileged structural motif in modern medicinal chemistry, valued for its ability to confer favorable physicochemical and pharmacokinetic properties. A critical parameter governing the in vivo behavior and ultimate success of any drug candidate is its aqueous solubility. This guide provides an in-depth examination of the factors influencing the solubility of Py-THP-containing molecules. We will explore the synergistic and sometimes opposing roles of the basic pyridine ring and the polar, non-ionizable tetrahydropyran moiety. Furthermore, this document details robust experimental protocols for accurately assessing both kinetic and thermodynamic solubility, providing the scientific rationale behind key procedural steps to ensure data integrity and reproducibility.

Introduction: The Strategic Importance of the Py-THP Scaffold and Its Solubility

The pyridine ring is a cornerstone in drug design, prized for its aromaticity, ability to act as a hydrogen bond acceptor, and its basic nitrogen which allows for salt formation to enhance solubility.[1][2][3] Conversely, the tetrahydropyran (THP) ring is often employed as a saturated, polar bioisostere for less desirable groups like cyclohexane.[4] The oxygen atom within the THP ring can act as a hydrogen bond acceptor, and its incorporation generally reduces lipophilicity compared to its carbocyclic analog, which can favorably impact absorption, distribution, metabolism, and excretion (ADME) profiles.[4]

The combination of these two rings into a single scaffold creates a versatile platform for drug discovery. However, achieving optimal aqueous solubility is a nuanced challenge. Poor solubility is a primary driver of attrition in drug development, leading to poor bioavailability, unreliable in vitro assay results, and formulation difficulties.[5][6][7] Understanding and engineering the solubility of Py-THP scaffolds is therefore not a perfunctory task, but a central pillar of any successful drug discovery campaign involving this chemotype.

Physicochemical Drivers of Solubility in Py-THP Scaffolds

The aqueous solubility of a Py-THP-based molecule is governed by a delicate interplay between its crystal lattice energy (the energy required to break apart the solid state) and the energy of solvation (the energy released upon interaction with water molecules). This balance is dictated by several key physicochemical properties.

The Role of the Pyridine Nitrogen: pKa and pH-Dependent Solubility

The nitrogen atom in the pyridine ring imparts basicity to the molecule. The pKa of the conjugate acid of pyridine is approximately 5.2, but this value is highly sensitive to the electronic effects of substituents. The pKa is a critical determinant of solubility because it dictates the ionization state of the molecule at a given pH.[8][9]

-

Below the pKa : The pyridine nitrogen is protonated, forming a cationic pyridinium species. This charged form is significantly more soluble in aqueous media than the neutral form due to favorable ion-dipole interactions with water.[10][11]

-

Above the pKa : The pyridine is predominantly in its neutral, un-ionized state. Its solubility is then governed by its intrinsic solubility (S₀), which is often much lower.

This pH-dependent solubility is a crucial consideration, as a drug candidate will encounter a wide range of pH environments in the gastrointestinal tract (pH 1.2-6.8).[6][12] The ability to tune the pKa of the pyridine ring through synthetic modification is a powerful tool for optimizing the solubility profile.[8]

The Influence of the Tetrahydropyran Ring: Polarity and Lipophilicity

The THP moiety contributes to the overall solubility profile in several ways:[4]

-

Polarity : The ether oxygen of the THP ring is a hydrogen bond acceptor, which can engage in favorable interactions with water molecules, contributing positively to solvation.

-

Lipophilicity (LogP/LogD) : Compared to a cyclohexane ring, a THP ring is less lipophilic. Replacing a lipophilic group with a THP can lower the overall LogP of a molecule, which often correlates with improved aqueous solubility.

-

Rigidity and Conformation : The THP ring introduces a degree of conformational rigidity. This can influence how the molecule packs in a crystal lattice; disrupting efficient packing can lower the lattice energy and thereby increase solubility.

The Structure-Solubility Relationship (SSR)

The interplay between the pyridine and THP moieties, along with the nature and position of other substituents, defines the Structure-Solubility Relationship (SSR).

Caption: Key physicochemical drivers of Py-THP scaffold solubility.

Experimental Assessment of Aqueous Solubility

Aqueous solubility is not a single value but is context-dependent.[12] In drug discovery, we primarily measure two types: kinetic and thermodynamic solubility.

Kinetic Solubility: A High-Throughput Assessment for Early Discovery

Kinetic solubility measures the concentration at which a compound, rapidly introduced from a concentrated organic stock (typically DMSO), begins to precipitate in an aqueous buffer.[5][6] This value is highly relevant for in vitro screening campaigns, where compounds are added in a similar manner. It often yields a higher, "metastable" solubility value because the compound may not have had sufficient time to form its most stable crystal lattice.[13][14]

Laser nephelometry is the predominant method for high-throughput kinetic solubility assessment. It measures the light scattered by insoluble particles (precipitate) as a function of concentration.[15][16][17]

Experimental Protocol: Kinetic Solubility by Laser Nephelometry

-

Stock Solution Preparation:

-

Accurately weigh and dissolve the Py-THP test compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).[18]

-

Expert Insight: DMSO is the solvent of choice due to its high solubilizing power for a wide range of organic molecules. Ensure the compound is fully dissolved before proceeding.

-

-

Serial Dilution:

-

Perform a serial dilution of the stock solution in DMSO within a 96-well plate to generate a range of concentrations (e.g., from 10 mM down to ~20 µM).[15]

-

-

Addition to Aqueous Buffer:

-

Using a liquid handler, rapidly transfer a small, precise volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding well of a 96- or 384-well clear-bottom plate containing aqueous buffer (e.g., 198 µL of Phosphate-Buffered Saline, pH 7.4).[15] This results in a 100-fold dilution and a final DMSO concentration of 1%.

-

Expert Insight: The final DMSO concentration should be kept low and consistent (typically ≤1%) as it can act as a co-solvent and artificially inflate solubility values.

-

-

Incubation and Measurement:

-

Data Analysis:

-

Plot the scattered light intensity (Nephelometric Turbidity Units, NTU) against the compound concentration.

-

The kinetic solubility is determined as the concentration at which the NTU signal begins to rise sharply above the background noise, indicating the onset of precipitation.[15]

-

Thermodynamic Solubility: The Gold Standard for Lead Optimization

Thermodynamic solubility is the true equilibrium concentration of a compound in a saturated solution at a specific temperature, in the presence of its most stable solid form.[7][12] This measurement is considered the "gold standard" and is critical for lead optimization and preclinical development, as it better reflects the conditions for oral absorption.[5][19] The shake-flask method is the most reliable technique for its determination.[19][20][21]

Experimental Protocol: Thermodynamic Solubility by Shake-Flask Method

-

Compound Addition:

-

Add an excess of solid, crystalline Py-THP compound to a vial containing a precise volume of the desired aqueous buffer (e.g., pH 7.4 PBS).[20]

-

Expert Insight: Visually confirm that an excess of solid material remains undissolved. This ensures that equilibrium is established with the solid phase. However, adding too much can alter the buffer's properties.[20]

-

-

Equilibration:

-

Seal the vial and agitate it on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for an extended period, typically 24-48 hours, to allow the system to reach equilibrium.[5][12][22]

-

Expert Insight: Equilibration time is critical. Insufficient time will lead to an underestimation of solubility. For some compounds, phase transitions to more stable, less soluble polymorphs can occur, necessitating longer incubation times.[13]

-

-

Phase Separation:

-

After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).[5][12]

-

Expert Insight: This step is a common source of error. Ensure the filtration apparatus does not introduce contamination and that the compound does not adsorb to the filter material.

-

-

Quantification:

-

Data Analysis:

-

Calculate the original concentration in the saturated solution, accounting for any dilutions. This value represents the thermodynamic solubility.

-

Decision Workflow for Solubility Assessment

Caption: Decision workflow for selecting the appropriate solubility assay.

Data Interpretation and Case Study

To illustrate the principles discussed, consider the hypothetical data for a series of Py-THP analogs where substituents are varied.

| Compound ID | R-Group | cLogP | pKa (calc.) | Kinetic Solubility (µM) | Thermodynamic Solubility (µM) |

| Ref-1 | -H | 2.1 | 5.2 | 150 | 75 |

| Ana-2 | -Cl | 2.8 | 3.8 | 45 | 15 |

| Ana-3 | -OCH₃ | 1.9 | 5.8 | 180 | 95 |

| Ana-4 | -CH₂OH | 1.5 | 5.1 | > 200 | 185 |

Analysis:

-

Ref-1 vs. Ana-2: The addition of a lipophilic, electron-withdrawing chloro group increases cLogP and decreases pKa. The lower basicity means the compound is less protonated at pH 7.4, and the increased lipophilicity leads to a significant drop in both kinetic and thermodynamic solubility.

-

Ref-1 vs. Ana-3: The electron-donating methoxy group slightly increases basicity (pKa) and lowers lipophilicity, resulting in a modest improvement in solubility.

-

Ref-1 vs. Ana-4: The introduction of a polar hydroxymethyl group dramatically lowers the cLogP by providing an additional hydrogen bond donor. This modification leads to a substantial increase in solubility, demonstrating a powerful strategy for solubility enhancement.[23]

-

Kinetic vs. Thermodynamic: Across all analogs, the kinetic solubility is consistently higher than the thermodynamic solubility, which is a typical observation.[13][14] This highlights the importance of using the appropriate assay for the specific stage of drug discovery.

Conclusion

The solubility of pyridine-tetrahydropyran scaffolds is a multifactorial property governed by the electronic and steric nature of the pyridine ring, the polarity of the tetrahydropyran moiety, and the collective impact of all substituents. A thorough understanding of the underlying physicochemical principles, combined with the rigorous application of appropriate experimental methods, is essential for medicinal chemists. By systematically evaluating both kinetic and thermodynamic solubility, researchers can build robust structure-solubility relationships, enabling the rational design of Py-THP-based drug candidates with optimized properties for clinical success.

References

-

AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]

-

Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 546-567. Available from: [Link]

-

PubMed. (2012). Kinetic versus thermodynamic solubility temptations and risks. Available from: [Link]

-

Bio-protocol. (2018). Determination of Kinetic Solubility. Available from: [Link]

-

Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Available from: [Link]

-

SciSpace. (2021). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available from: [Link]

-

Evotec. Thermodynamic Solubility Assay. Available from: [Link]

-

Emerald Cloud Lab. (2025). ExperimentNephelometryKinetics Documentation. Available from: [Link]

-

Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Available from: [Link]

-

JRC Publications Repository. (2016). Solubility Determination of Chemicals by Nephelometry. Available from: [Link]

-

Study.com. Why is a pyridine ion with a pK_a of about 5 more soluble in 0.1 M HCl than in 0.1 M NaOH?. Available from: [Link]

-

Lund University Publications. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available from: [Link]

-

ACS Publications. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry. Available from: [Link]

-

MDPI. (2017). Structures and Chemical Equilibria of Some N-Heterocycles Containing Amide Linkages. Available from: [Link]

-

Drug Discovery Resources. (2022). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Available from: [Link]

-

FULIR. (2012). On the basicity of conjugated nitrogen heterocycles in different media. Available from: [Link]

-

PubMed. (2019). A Review of Methods for Solubility Determination in Biopharmaceutical Drug Characterization. Available from: [Link]

-

IJSAT. (2025). Recent Advancements in Pyridine Derivatives as Anticancer Agents. Available from: [Link]

-

ResearchGate. (2021). Physical and chemical properties of selected N-heterocycles. Available from: [Link]

-

NIH. (2011). The Significance of Acid/Base Properties in Drug Discovery. Available from: [Link]

-

Pion. (2023). What is pKa and how is it used in drug development?. Available from: [Link]

-

ResearchGate. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Available from: [Link]

-

PMC. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Available from: [Link]

-

IJNRD.org. (2024). Pyridine: the scaffolds with significant clinical diversity. Available from: [Link]

-

ACS Publications. (2023). Intrinsic Solubility of Ionizable Compounds from pKa Shift. Available from: [Link]

-

ResearchGate. (2025). Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials. Available from: [Link]

-

PMC. (2021). Pyridine: the scaffolds with significant clinical diversity. Available from: [Link]

-

PMC. (2011). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Available from: [Link]

-

MDPI. (2020). Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials. Available from: [Link]

-

DDDT. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug D. Available from: [Link]

-

IntechOpen. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. enamine.net [enamine.net]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. evotec.com [evotec.com]

- 8. drughunter.com [drughunter.com]

- 9. What is pKa and how is it used in drug development? [pion-inc.com]

- 10. homework.study.com [homework.study.com]

- 11. epublications.vu.lt [epublications.vu.lt]

- 12. raytor.com [raytor.com]

- 13. ovid.com [ovid.com]

- 14. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. bio-protocol.org [bio-protocol.org]

- 16. emeraldcloudlab.com [emeraldcloudlab.com]

- 17. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 18. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 19. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. scispace.com [scispace.com]

- 21. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 22. lup.lub.lu.se [lup.lub.lu.se]

- 23. pubs.acs.org [pubs.acs.org]

The Isomer Effect: 2-(Oxan-4-yl)pyridine vs. 4-(Oxan-4-yl)pyridine in Drug Design

Executive Summary

In medicinal chemistry, the positional isomerism of a tetrahydropyran-4-yl (oxan-4-yl) group on a pyridine scaffold is not merely a structural triviality—it is a determinant of metabolic fate, basicity, and synthetic accessibility.

While 4-(oxan-4-yl)pyridine offers a linear exit vector and higher basicity, it frequently suffers from rapid cytosolic clearance due to Aldehyde Oxidase (AO) mediated oxidation at the exposed C2 position. Conversely, 2-(oxan-4-yl)pyridine functions as a metabolic "blocker," sterically shielding the nitrogen and preventing AO attack, albeit often at the cost of synthetic ease and reduced basicity.

This guide analyzes the physicochemical and pharmacological divergence of these two isomers, providing actionable protocols for their synthesis and application in lead optimization.

Part 1: Structural & Electronic Analysis

Basicity and pKa Modulation

The position of the oxanyl ring significantly influences the availability of the pyridine nitrogen lone pair.

-

4-(Oxan-4-yl)pyridine: The substituent is distal to the nitrogen. The inductive effect of the ether oxygen in the oxane ring is attenuated by distance. The nitrogen remains sterically unencumbered, resulting in a pKa similar to 4-alkylpyridines (~5.9–6.1). This makes it a stronger hydrogen bond acceptor in the kinase hinge region or GPCR binding pockets.

-

2-(Oxan-4-yl)pyridine: The oxanyl group at the C2 position introduces significant steric bulk adjacent to the nitrogen ("ortho effect"). While the alkyl-like nature of the attachment is electron-donating, the steric crowding hinders protonation and metal coordination. Consequently, the apparent pKa is typically lower (~5.0–5.5), and the nitrogen is a weaker nucleophile.

Conformational Landscape & Exit Vectors

The "exit vector"—the angle at which the substituent projects from the core—defines how these fragments explore the solvent or protein pocket.

| Feature | 4-(Oxan-4-yl)pyridine | 2-(Oxan-4-yl)pyridine |

| Geometry | Linear (Para). The oxane ring projects 180° from the nitrogen. | Angular (Ortho). The oxane ring projects ~60° from the nitrogen. |

| Rotational Barrier | Low. The bond between Py-C4 and Ox-C4 rotates freely. | Moderate/High. Steric clash between the pyridine nitrogen lone pair and the oxane C3/C5 protons restricts rotation, favoring specific low-energy conformers. |

| Shape Space | Rod-like extension. Good for reaching deep pockets. | Compact/Globular. Good for inducing turns or fitting into hydrophobic corners. |

Part 2: Medicinal Chemistry & DMPK Implications

The Aldehyde Oxidase (AO) Liability

The most critical distinction between these isomers is their susceptibility to Aldehyde Oxidase, a cytosolic molybdenum-containing enzyme. AO preferentially oxidizes electron-deficient heterocycles at the carbon alpha to the nitrogen.

-

The 4-Isomer Risk: In 4-(oxan-4-yl)pyridine, the C2 and C6 positions are sterically accessible and electronically activated. AO rapidly converts this substrate to the 2-pyridone metabolite. This conversion often leads to high clearance (high

) and short half-life ( -

The 2-Isomer Solution: Placing the oxanyl group at C2 sterically blocks the primary site of AO attack. This "metabolic blocking" strategy forces metabolism towards slower pathways (e.g., CYP450-mediated N-oxidation or ring hydroxylation), significantly improving metabolic stability.

Lipophilicity (LogD) and Solubility

Both isomers add a polar ether motif that lowers LogP compared to a cyclohexyl analog.

-

LogP: ~1.4 (Experimental).

-

Solubility: The 4-isomer is generally more soluble in acidic media due to its higher basicity (easier protonation). The 2-isomer may require lower pH for dissolution.

Visualization: The AO Metabolic Pathway

The following diagram illustrates the metabolic divergence driven by structural isomerism.

Caption: Aldehyde Oxidase (AO) rapidly oxidizes the exposed C2 position of the 4-isomer, whereas the 2-isomer sterically shields this site, improving stability.

Part 3: Synthetic Methodologies

The synthesis of these isomers requires distinct strategies. The 4-isomer is amenable to radical chemistry, while the 2-isomer typically requires cross-coupling.

Synthesis of 4-(Oxan-4-yl)pyridine (Minisci Reaction)

The most direct and scalable route to the 4-isomer is the Minisci reaction, utilizing a radical alkylation of the electron-deficient pyridine ring.

-

Mechanism: Oxidative decarboxylation of tetrahydro-2H-pyran-4-carboxylic acid generates a nucleophilic alkyl radical. This radical attacks the protonated pyridine (activated) at the C2 and C4 positions. Due to the stability of the intermediate radical cation and steric factors, C4 substitution is often favored or can be isolated.

-

Reagents: Pyridine, Tetrahydro-2H-pyran-4-carboxylic acid, Ammonium Persulfate (oxidant), Silver Nitrate (catalyst), TFA/Water.

Synthesis of 2-(Oxan-4-yl)pyridine (Negishi/Suzuki Coupling)

Direct radical alkylation at C2 is less selective. The preferred route is transition-metal catalyzed cross-coupling.

-

Mechanism: Coupling a 2-halopyridine with an organometallic oxane reagent.

-

Route A (Negishi): 2-Bromopyridine + (Tetrahydro-2H-pyran-4-yl)zinc iodide.

-

Route B (Suzuki): 2-Chloropyridine + 3,6-dihydro-2H-pyran-4-boronic acid pinacol ester, followed by hydrogenation of the alkene.

Synthetic Workflow Diagram

Caption: Comparative synthetic routes. Route A uses radical chemistry for the 4-isomer; Route B uses cross-coupling and reduction for the 2-isomer.

Part 4: Detailed Experimental Protocols

Protocol A: Minisci Synthesis of 4-(Oxan-4-yl)pyridine

Rationale: This protocol avoids the use of expensive organometallics and can be run on a gram-scale in aqueous media.

-

Reagent Setup: In a round-bottom flask equipped with a reflux condenser, dissolve Pyridine (1.0 equiv, 10 mmol) and Tetrahydro-2H-pyran-4-carboxylic acid (2.0 equiv, 20 mmol) in a mixture of water (20 mL) and acetonitrile (10 mL).

-

Acidification: Add Trifluoroacetic acid (TFA) (1.0 equiv) carefully to protonate the pyridine (activating it for nucleophilic radical attack).

-

Catalyst Addition: Add AgNO3 (0.2 equiv) dissolved in minimal water.

-

Radical Initiation: Heat the solution to 70°C. Dropwise, add a solution of Ammonium Persulfate ((NH4)2S2O8, 3.0 equiv) in water over 30 minutes. Note: Gas evolution (CO2) will be observed.

-

Reaction: Stir at 70°C for 2 hours. Monitor by LC-MS for the mass [M+H]+ = 164.1.

-

Workup: Cool to room temperature. Basify with saturated NaHCO3 (pH ~9). Extract with Dichloromethane (DCM) (3 x 30 mL).

-

Purification: Dry organics over Na2SO4, concentrate, and purify via flash column chromatography (SiO2, 0-5% MeOH in DCM).

-

Validation: 1H NMR should show symmetric para-substitution pattern on the pyridine ring (AA'BB' system) and the characteristic multiplets of the THP ring.

Protocol B: Suzuki-Miyaura Synthesis of 2-(Oxan-4-yl)pyridine

Rationale: 2-substitution is difficult via Minisci due to poor regioselectivity. This two-step protocol ensures regio-fidelity.

-

Setup: Charge a flask with 2-Bromopyridine (1.0 equiv), 3,6-dihydro-2H-pyran-4-boronic acid pinacol ester (1.2 equiv), and K2CO3 (3.0 equiv).

-

Solvent: Add 1,4-Dioxane/Water (4:1 ratio). Degas with Nitrogen for 10 minutes.

-

Catalysis: Add Pd(dppf)Cl2 (0.05 equiv). Heat to 90°C for 12 hours under N2.

-

Isolation: Dilute with EtOAc, wash with brine, dry, and concentrate. The intermediate is an alkene.

Step 2: Hydrogenation

-

Reduction: Dissolve the crude alkene intermediate in Methanol.

-

Catalyst: Add 10% Pd/C (10 wt% loading).

-

Hydrogenation: Stir under a Hydrogen balloon (1 atm) at room temperature for 4 hours.

-

Filtration: Filter through a Celite pad to remove Pd/C. Concentrate to yield 2-(oxan-4-yl)pyridine .

References

-

Minisci Reaction Mechanism & Scope: Duncton, M. A. J. (2011). Minisci reactions: Versatile CH-functionalization for medicinal chemists.[3] Med. Chem. Commun., 2, 1135-1161.

-

Aldehyde Oxidase in Drug Design: Pryde, D. C., et al. (2010). Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery. Journal of Medicinal Chemistry, 53(24), 8441–8460.

-

Synthesis of 4-Substituted Pyridines: Seiple, I. B., et al. (2010). Direct C–H Alkylation of Heterocycles with Carboxylic Acids. Journal of the American Chemical Society, 132(38), 13194–13196.

-

Pyridine Isomer Properties & pKa: Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. Comprehensive Heterocyclic Chemistry, 2, 165-314.

Sources

Optimizing for Success: A Guide to the Metabolic Stability of Tetrahydropyran-Substituted Pyridines

An In-Depth Technical Guide:

Introduction: The Critical Role of Metabolic Stability in Drug Candidacy

In the landscape of modern drug discovery, the journey from a promising hit to a viable clinical candidate is fraught with challenges. Among the most significant hurdles is achieving an optimal pharmacokinetic profile, with metabolic stability being a cornerstone of this endeavor. A compound that is too rapidly metabolized will struggle to maintain therapeutic concentrations in the body, leading to poor bioavailability and a short duration of action. Conversely, an overly stable compound may accumulate, posing risks of toxicity. The medicinal chemist's task is to navigate this fine line.

This guide focuses on a particularly valuable structural motif: the tetrahydropyran (THP)-substituted pyridine. The pyridine ring is a ubiquitous scaffold in pharmaceuticals, prized for its ability to engage in hydrogen bonding and improve physicochemical properties.[1][2] The THP moiety, a saturated six-membered oxygen-containing heterocycle, is frequently employed as a bioisostere for cyclohexyl groups to reduce lipophilicity and potentially introduce beneficial interactions, thereby improving absorption, distribution, metabolism, and excretion (ADME) profiles.[3][4]

By strategically combining these two fragments, researchers can unlock powerful synergies. However, understanding the metabolic fate of this hybrid scaffold is paramount. This guide provides a technical deep-dive into the metabolic pathways of THP-substituted pyridines, explains the rationale behind experimental design for stability assessment, and offers detailed protocols for researchers in the field.

Section 1: The Metabolic Landscape of the Core Scaffolds

To predict and understand the metabolism of the combined scaffold, we must first appreciate the liabilities of its individual components. Metabolism is primarily orchestrated by the cytochrome P450 (CYP) family of enzymes in the liver, which catalyze Phase I oxidative reactions.[5][6]

The Pyridine Ring: A Target for Oxidation

The pyridine ring, while an isostere of benzene, possesses unique electronic properties due to its nitrogen atom. This nitrogen atom makes the ring less susceptible to electrophilic substitution than benzene but introduces specific metabolic vulnerabilities.[1]

-

N-Oxidation: The lone pair of electrons on the pyridine nitrogen can be a direct target for CYP enzymes, leading to the formation of pyridine-N-oxides. This can sometimes be a metabolic dead-end, but N-oxides can also be reactive or have altered pharmacological profiles.[7]

-

C-Oxidation: The carbon atoms in the pyridine ring, particularly those at positions activated by substituents, are susceptible to hydroxylation. The electron-withdrawing nature of the nitrogen generally deactivates the ring carbons to oxidation compared to benzene, which is a key reason for its use in improving metabolic stability.[1][8]

Strategies to mitigate pyridine metabolism often involve "metabolic blocking." This can be achieved by placing metabolically robust groups, such as fluorine, at susceptible positions or by altering the ring's electronics, for instance, by adding a second nitrogen to form a pyrimidine.[7][9]

Caption: A typical workflow for assessing metabolic stability in drug discovery.

Protocol 1: In Vitro Human Liver Microsomal (HLM) Stability Assay

Causality & Rationale: This assay is a cost-effective, high-throughput first screen. L[10]iver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I enzymes, particularly CYPs. T[11]his assay is excellent for identifying compounds that are rapidly cleared by CYP-mediated metabolism. A poor result here often necessitates immediate redesign.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

-

Thaw pooled human liver microsomes (e.g., from a commercial supplier) on ice. Dilute to a working concentration (e.g., 0.5 mg/mL) in 0.1 M potassium phosphate buffer (pH 7.4).

-

Prepare a NADPH regenerating solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in buffer. This provides a continuous supply of the necessary cofactor for CYP activity.

-

-

Incubation:

-

Pre-warm the microsomal suspension and buffer to 37°C in a water bath for 5-10 minutes.

-

Initiate the reaction by adding a small volume of the test compound stock solution to the microsomal suspension to achieve a final concentration (e.g., 1 µM). The final DMSO concentration should be kept low (<0.5%) to avoid enzyme inhibition.

-

Immediately aliquot a portion of this mixture into a quenching solution (T=0 sample). A typical quenching solution is ice-cold acetonitrile containing an internal standard for LC-MS/MS analysis.

-

Add the NADPH regenerating solution to the remaining reaction mixture to start the metabolism.

-

-

Time Course Sampling:

-

Incubate the reaction mixture at 37°C with shaking.

-

At designated time points (e.g., 5, 15, 30, 60 minutes), remove aliquots and add them to the quenching solution to stop the reaction.

-

-

Sample Processing & Analysis:

-

Vortex all quenched samples and centrifuge at high speed to pellet the precipitated protein.

-

Transfer the supernatant to a new plate or vials for analysis.

-

Analyze the samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound relative to the internal standard.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of parent compound remaining versus time.

-

The slope of the linear regression of this plot is the elimination rate constant (k).

-

Calculate the half-life (t½) as: t½ = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) as: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL microsomal protein).

-

Protocol 2: In Vitro Cryopreserved Hepatocyte Stability Assay

Causality & Rationale: This assay is a more physiologically relevant system. Hepatocytes are intact liver cells containing the full complement of both Phase I and Phase II metabolic enzymes (e.g., UGTs, SULTs) and their necessary cofactors in the correct subcellular locations. T[11]his model can identify liabilities missed by HLM assays and provides a more accurate prediction of in vivo hepatic clearance.

[10]Step-by-Step Methodology:

-

Hepatocyte Revival:

-

Rapidly thaw a vial of cryopreserved human hepatocytes in a 37°C water bath.

-

Transfer the cells to pre-warmed incubation medium and centrifuge gently to pellet the cells.

-

Resuspend the cell pellet in fresh medium and determine cell viability and density using a method like trypan blue exclusion. Adjust cell density to a working concentration (e.g., 0.5 - 1.0 x 10^6 viable cells/mL).

-

-

Incubation:

-

Pre-incubate the hepatocyte suspension at 37°C in a CO2 incubator for 15-30 minutes to allow for metabolic equilibration.

-

Initiate the experiment by adding the test compound (final concentration e.g., 1 µM).

-

-

Time Course Sampling:

-

At designated time points (e.g., 0, 15, 30, 60, 120 minutes), remove aliquots of the cell suspension and quench the reaction in ice-cold acetonitrile with an internal standard.

-

-

Sample Processing & Analysis:

-

Process the samples as described in the HLM protocol (vortex, centrifuge, transfer supernatant).

-

Analyze by LC-MS/MS.

-

-

Data Analysis:

-

Calculate t½ and CLint as in the HLM protocol. The CLint value is typically expressed as µL/min/10^6 cells.

-

This cellular CLint can then be scaled to predict in vivo hepatic blood clearance (CLh) and the maximum achievable bioavailability (%Fmax).

-

[10]### Section 4: Data Synthesis & Case Studies

The true value of a structural modification is demonstrated through comparative data. Several studies have highlighted the successful application of THP moieties to improve the metabolic stability of pyridine-containing compounds.

| Compound/Series | Key Structural Change | Assay System | Result & Implication | Reference |

| HDAC Inhibitors | Introduction of an alkenyl linker to a pyridine-based core | Microsomal Stability Study | A derivative, 7k , showed "excellent properties" in the microsomal stability study, suggesting the overall scaffold was amenable to achieving stability. | |

| CB2 Agonists | Addition of a hydroxyl group to the 4-position of a THP ring | Human Liver Microsomes (HLM) | The hydroxylated THP analogue was nearly 6-fold more metabolically stable (t½ > 120 min) than the unsubstituted parent THP compound. This demonstrates that modifying the THP ring itself is a powerful strategy. | |

| CCR5 Antagonists | Comparison of 2-substituted vs. 4-substituted THP on a core | Human Liver Microsomes (HLM) | The 4-substituted-THP analogue was 4-fold more stable than the 2-substituted-THP derivative, highlighting the critical impact of attachment point regiochemistry. | |

| IDO1 Inhibitors | Replacement of a metabolically labile quinoline with a 2-methoxy-pyridine | Not specified | The 2-methoxy-pyridine analogue (25 ) showed a significant improvement in metabolic stability compared to the parent quinoline and other pyridine analogues. |

Conclusion and Future Perspectives

The tetrahydropyran-substituted pyridine scaffold represents a powerful tool in the medicinal chemist's armamentarium. The THP moiety is far more than an inert solubilizing group; it is an active modulator of a molecule's metabolic profile through a combination of steric shielding and the alteration of key physicochemical properties.

This guide has outlined the fundamental metabolic liabilities of the individual pyridine and THP rings and provided a framework for understanding their synergistic interplay. The detailed experimental protocols serve as a self-validating system for researchers to generate the high-quality data needed to drive drug discovery programs forward. By applying these principles—understanding the metabolic pathways, designing rationally, and testing rigorously—drug development professionals can more effectively harness the potential of this privileged scaffold to create safer, more efficacious medicines. As new in vitro models emerge, such as extended-time co-culture systems for slowly metabolized compounds, the ability to precisely predict human pharmacokinetics will only improve, further refining the design of the next generation of therapeutics.

[12]***

References

-

Improving potency and metabolic stability by introducing an alkenyl linker to pyridine-based histone deacetylase inhibitors for orally available RUNX3 modulators. European Journal of Medicinal Chemistry. [Link]

-

A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. [Link]

-

A matched molecular pair analysis of in vitro human microsomal metabolic stability measurements for heterocyclic replacements of di-substituted benzene containing compounds – identification of those isosteres more likely to have beneficial effects. MedChemComm. [Link]

-

Pyridine: the scaffolds with significant clinical diversity. RSC Advances. [Link]

-

Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. [Link]

-

Conformational-Analysis-Guided Discovery of 2,3-Disubstituted Pyridine IDO1 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

-

Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. [Link]

-

Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans. Organic & Biomolecular Chemistry. [Link]

-

Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. ResearchGate. [Link]

-

Metabolic Stability. Frontage Laboratories. [Link]

-

2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Medicinal Chemistry. [Link]

-

Syntheses and evaluation of pyridazine and pyrimidine containing bioisosteres of (+/-)-pyrido[3.4-b]homotropane and pyrido-[3.4-b]tropane as novel nAChR ligands. Archiv der Pharmazie. [Link]

-

The Kinetic Mechanism for Cytochrome P450 Metabolism of Type II Binding Compounds: Evidence Supporting Direct Reduction. Biochemistry. [Link]

-

Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. MDPI. [Link]

-

Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. MDPI. [Link]

Sources

- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method_Chemicalbook [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. The Kinetic Mechanism for Cytochrome P450 Metabolism of Type II Binding Compounds: Evidence Supporting Direct Reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. nuvisan.com [nuvisan.com]

- 11. Metabolic Stability • Frontage Laboratories [frontagelab.com]

- 12. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

Common impurities in commercial 2-(Oxan-4-yl)pyridine supplies

Topic: Common Impurities in Commercial 2-(Oxan-4-yl)pyridine Supplies Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

2-(Oxan-4-yl)pyridine (also known as 2-(tetrahydro-2H-pyran-4-yl)pyridine) is a critical pharmacophore in medicinal chemistry, serving as a bioisostere for phenyl and cyclohexyl rings in kinase inhibitors and GPCR modulators. While commercially available, the purity of this scaffold varies significantly based on the synthetic route employed.[1][2]

This guide provides a forensic analysis of the impurity profiles associated with the two dominant industrial synthesis pathways: Suzuki-Miyaura Cross-Coupling/Hydrogenation and the Minisci Radical Reaction .[2] Understanding these impurities is essential for preventing assay interference, specifically false positives in metalloenzyme screens and unexpected structure-activity relationship (SAR) cliffs.[2]

Chemical Identity & Core Scaffold

-

IUPAC Name: 2-(Tetrahydro-2H-pyran-4-yl)pyridine

-

Common Name: 2-(Oxan-4-yl)pyridine

-

Molecular Formula: C₁₀H₁₃NO[2]

-

Molecular Weight: 163.22 g/mol [2]

-

Key Structural Feature: A pyridine ring substituted at the C2 position with a saturated oxygen-containing heterocycle.[2]

Synthesis-Driven Impurity Profiling

The impurity profile of a commercial batch is a fingerprint of its synthetic origin.[2] We categorize these into Type A (Cross-Coupling Derived) and Type B (Radical Chemistry Derived) .[2]

Pathway A: The "Clean" Route (Suzuki + Hydrogenation)

High-grade commercial supplies typically utilize a Suzuki-Miyaura coupling between a 2-halopyridine and a tetrahydropyran-4-boronate ester, often involving an unsaturated intermediate that requires subsequent hydrogenation.

-

Step 1: Coupling of 2-bromopyridine with 2-(3,6-dihydro-2H-pyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

-

Step 2: Catalytic hydrogenation (Pd/C, H₂) to saturate the pyran ring.[2]

Primary Impurities:

-

The "Olefin" (Incomplete Reduction): 2-(3,6-Dihydro-2H-pyran-4-yl)pyridine.

-

The "Chelator" (Homocoupling): 2,2'-Bipyridine.[2]

-

Origin: Oxidative homocoupling of the 2-halopyridine starting material.[2]

-

Impact:Critical. 2,2'-Bipyridine is a potent metal chelator.[2] In biochemical assays involving metalloproteins (e.g., zinc-dependent histone deacetylases or matrix metalloproteinases), trace amounts of this impurity can strip the metal cofactor, causing false-positive inhibition.

-

-

Catalyst Residues: Palladium (Pd), Phosphine ligands.[2]

Pathway B: The "Commodity" Route (Minisci Reaction)

Lower-cost supplies may utilize the Minisci reaction, a silver-catalyzed radical alkylation of pyridine using tetrahydro-2H-pyran-4-carboxylic acid and a persulfate oxidant.

Primary Impurities:

-

Regioisomers: 4-(Tetrahydro-2H-pyran-4-yl)pyridine.

-

Origin: Radical attack at the C4 position of the pyridine ring.[2] While conditions are optimized for C2, C4 substitution is a thermodynamic competitor.[2]

-

Impact: Significant alteration of the vector of the pyran ring, leading to complete loss of potency in spatially constrained binding pockets.[2]

-

-

Bis-Alkylation: 2,4-Di(tetrahydro-2H-pyran-4-yl)pyridine.

-

Origin: A second radical attack on the already substituted product.[2]

-

Visualizing the Pathways

The following diagram maps the genesis of these impurities, distinguishing between the Suzuki and Minisci routes.

Figure 1: Synthetic genealogy of common impurities.[2] The Suzuki route (left) risks metal chelation and olefin contaminants, while the Minisci route (right) risks regioisomeric heterogeneity.

Analytical Detection & Remediation

To validate the integrity of your supply, the following analytical protocols are recommended.

Table 1: Impurity Detection Matrix

| Impurity | Likely Origin | Detection Method | Retention Shift (RP-HPLC)* | Remediation Strategy |

| 2,2'-Bipyridine | Suzuki Homocoupling | UV (254 nm), Colorimetric (Fe²⁺ test) | Late Eluter (More lipophilic) | Scavenger resins (e.g., SiliaMetS®), Recrystallization from hexanes. |

| "The Olefin" | Incomplete Hydrogenation | ¹H NMR (Olefinic protons @ 5.8-6.0 ppm) | Co-elutes/Close (Similar polarity) | Catalytic hydrogenation (re-process) or Prep-HPLC (High plate count column).[2] |

| 4-Isomer | Minisci Radical Rxn | ¹H NMR (Pyridine splitting pattern) | Distinct (Different vector) | Difficult to separate; requires high-efficiency chromatography.[2] |

| Palladium | Catalyst Residue | ICP-MS | N/A | Metal scavenger resins (Thiol/Thiourea functionalized).[2] |

*Relative to target product on C18 column, MeOH/Water gradient.

Detailed Protocol: 2,2'-Bipyridine Spot Test

Why: Standard HPLC may miss trace bipyridine if the gradient is steep, yet nanomolar concentrations can ruin metalloenzyme assays.[2]

-

Prepare Reagent: Dissolve ferrous sulfate (FeSO₄) in water (10 mg/mL).[2]

-

Test: Add 1 drop of reagent to 100 µL of compound solution (10 mM in DMSO).

-

Observation: A distinct pink/red color indicates the formation of the [Fe(bipy)₃]²⁺ complex, confirming the presence of bipyridine.[2]

References

-

Suzuki-Miyaura Coupling on Pyridines

-

Minisci Reaction & Isomers

-

Synthesis of Pyran Precursors

-

Impact of Impurities in Screening

Sources

Methodological & Application

Application Note: High-Efficiency Synthesis of 2-(Oxan-4-yl)pyridine via Decarboxylative Minisci Reaction

Executive Summary

The installation of saturated heterocycles onto aromatic scaffolds is a cornerstone of modern medicinal chemistry, particularly for modulating lipophilicity (LogP) and metabolic stability. 2-(Oxan-4-yl)pyridine (also known as 2-(tetrahydro-2H-pyran-4-yl)pyridine) represents a high-value pharmacophore found in various kinase inhibitors and GPCR ligands.

Traditional cross-coupling methods (e.g., Suzuki-Miyaura) require pre-functionalized pyridines (halides) and alkyl-boron/zinc reagents, which are often unstable or difficult to prepare. This Application Note details the Silver-Catalyzed Decarboxylative Minisci Reaction , a direct C-H functionalization strategy that couples simple pyridine with tetrahydro-2H-pyran-4-carboxylic acid. This protocol offers a streamlined, cost-effective alternative to traditional cross-coupling, prioritizing operational robustness and scalability.

Scientific Foundation & Mechanistic Logic

The Strategic Advantage

The Minisci reaction utilizes nucleophilic alkyl radicals to attack electron-deficient heteroarenes. Unlike electrophilic aromatic substitution (EAS), which fails on electron-poor pyridines, the Minisci reaction thrives on them.

-

Protonation is Key: The reaction requires acidic media to protonate the pyridine nitrogen, lowering the LUMO energy and increasing susceptibility to nucleophilic radical attack at the

(C2) and -

Radical Source: We utilize tetrahydro-2H-pyran-4-carboxylic acid as the radical precursor. Under oxidative conditions, this acid undergoes decarboxylation to generate the transient oxan-4-yl radical.

Mechanism of Action

The reaction proceeds via a Silver(I)/Peroxydisulfate catalytic cycle:

-

Oxidation: Ag(I) is oxidized to Ag(II) by the persulfate oxidant.[2]

-

Decarboxylation: Ag(II) oxidizes the carboxylic acid (via Single Electron Transfer), triggering the loss of CO

and generating the alkyl radical. -

Addition: The nucleophilic radical attacks the protonated pyridine.

-

Re-aromatization: The resulting radical cation is oxidized (likely by Ag(II) or persulfate) and deprotonated to restore aromaticity.

Experimental Protocol

Reagents & Materials

| Reagent | Equiv.[3] | Role | Notes |

| Pyridine | 1.0 | Substrate | Limiting reagent. |

| Tetrahydro-2H-pyran-4-carboxylic acid | 2.0 - 3.0 | Radical Precursor | Excess required due to competitive radical dimerization. |

| Silver Nitrate (AgNO | 0.2 (20 mol%) | Catalyst | Essential for decarboxylation efficiency. |

| Ammonium Persulfate ((NH | 2.0 - 3.0 | Oxidant | Stoichiometric oxidant; add slowly to control exotherm. |

| Trifluoroacetic Acid (TFA) | 1.0 - 2.0 | Acid/Activator | Protonates pyridine; can be replaced by dilute H |

| DCM / Water (1:1) | Solvent | Biphasic System | Biphasic mix helps extract product and limit over-alkylation. |

Step-by-Step Methodology

Scale: 1.0 mmol Pyridine basis.

-

Preparation of Aqueous Phase:

-

In a 20 mL vial equipped with a magnetic stir bar, dissolve Pyridine (79 mg, 1.0 mmol) in Water (2.5 mL).

-

Add TFA (114 mg, 1.0 mmol) carefully. Note: Exothermic reaction.

-

Add AgNO

(34 mg, 0.2 mmol). -

Add Tetrahydro-2H-pyran-4-carboxylic acid (260 mg, 2.0 mmol).

-

-

Preparation of Organic Phase:

-

Add DCM (2.5 mL) to the vial to create a biphasic mixture.

-

Why Biphasic? The organic layer acts as a reservoir for the radical precursor and, more importantly, extracts the alkylated product as it forms, protecting it from further over-alkylation (di-substitution) in the oxidative aqueous layer.

-

-

Reaction Initiation:

-

Heat the mixture to 50°C with vigorous stirring (ensure phases mix well).

-

Add Ammonium Persulfate (456 mg, 2.0 mmol) in small portions over 10 minutes or as a solution in minimal water.

-

Observation: Evolution of CO

gas (bubbling) indicates successful decarboxylation.

-

-

Monitoring & Workup:

-

Stir at 50°C for 2–4 hours. Monitor by LC-MS (Target Mass: ~163.2 Da).

-

Quench: Cool to room temperature. Basify with sat. NaHCO

or 1M NaOH until pH > 9 (to deprotonate the pyridine product). -

Extraction: Extract with DCM (3 x 10 mL).

-

Drying: Dry combined organics over Na

SO

-

Purification & Regioselectivity Strategy

The Regioselectivity Challenge

Minisci reactions on pyridine typically yield a mixture of C2 (desired) and C4 isomers.[1][4][5]

-

C2-Selectivity: Often favored statistically (2 positions vs 1) and by the biphasic nature of this specific protocol.

-

Separation: The C2 and C4 isomers have slightly different polarities.

Purification Workflow

-

Crude Analysis: H-NMR is critical.

-

C2-Product: Look for a doublet (~8.5 ppm) for the C6 proton.

-

C4-Product: Look for a doublet (~8.5 ppm) for the C2/C6 protons (symmetric).

-

-

Chromatography:

-

Stationary Phase: Silica Gel.

-

Eluent: 0-10% MeOH in DCM or 20-50% EtOAc in Hexanes.

-

Tip: The C2 isomer usually elutes after the C4 isomer in EtOAc/Hex systems due to the accessibility of the nitrogen lone pair interacting with silica, though this varies by exact conditions.

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Inefficient radical generation or O | Degas solvents (sparge with N |

| Poly-alkylation | Product is more nucleophilic than starting material. | Use the biphasic (DCM/H |